L-Alanine-15N,d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-15N,d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Alanine molecule. The synthesis involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically engineered microorganisms to produce the labeled amino acid, while the chemical synthesis method involves multiple steps of chemical reactions to incorporate the isotopes .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-15N,d4 undergoes various types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a keto group.
Reduction: Involves the reduction of the keto group back to an amino group.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the isotopes .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as keto-alanine and substituted alanine derivatives .
Scientific Research Applications
L-Alanine-15N,d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Used in protein synthesis studies and to investigate metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the production of labeled compounds for research and development .
Mechanism of Action
L-Alanine-15N,d4 exerts its effects by participating in various metabolic pathways. It is involved in the transamination process, where it is converted from pyruvate by transamination. This process is crucial for sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system .
Comparison with Similar Compounds
L-Alanine-15N,d4 is unique due to its dual labeling with deuterium and nitrogen-15 isotopes. Similar compounds include:
L-Alanine-15N: Labeled only with nitrogen-15.
L-Alanine-d4: Labeled only with deuterium.
L-Arginine-15N4: Another amino acid labeled with nitrogen-15
These similar compounds are used in various research applications but do not offer the same dual labeling advantages as this compound.
Properties
Molecular Formula |
C3H7NO2 |
---|---|
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-GIJHUWHDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
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